4-[3-(2,6-二氯苯基)-5-甲基-1,2-恶唑-4-羰基]-N-(2,2-二甲氧基乙基)-1H-吡咯-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound seems to be a complex organic molecule that contains several functional groups, including an oxazole ring and a pyrrole ring . The presence of these rings suggests that the compound could have interesting chemical properties and could potentially be used in various applications, such as in the development of new drugs or materials .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and aromatic rings. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For example, the carbonyl group could undergo nucleophilic addition reactions, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Some potential properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .科学研究应用
合成与表征
研究展示了包含恶唑单元的聚酰胺和聚合物的合成和表征,突出了它们在创造具有特定热和化学性质的高级材料方面的潜力。例如,源自 2,5-双[(4-羧基苯胺基)羰基]吡啶的聚酰胺表现出高热稳定性和在极性溶剂中的溶解性,表明它们在高性能应用中的实用性 (Faghihi & Mozaffari, 2008)。
药学中的杂环化合物
杂环化合物,包括具有恶唑和吡咯部分的化合物,在药学中起着至关重要的作用。由于其多样的药理活性,它们充当开发新型治疗剂的核心结构。例如,吡咯衍生物作为抗菌剂的合成和生物评估表明了这些化合物在解决微生物耐药性方面的潜力 (生物界面应用化学研究,2020)。
材料科学应用
恶唑和吡咯衍生物因其在材料科学中的应用而受到探索,例如在含有恶唑二基结构的芳香族聚酰胺的合成中。这些材料表现出高热稳定性和在有机溶剂中的良好溶解性,使其适用于各种工业应用 (Akutsu 等人,1998)。
作用机制
The mechanism of action of this compound is not clear without additional context. If it’s being used as a drug, its mechanism of action would depend on the specific biological target it interacts with. If it’s being used in a material, its mechanism of action would depend on its physical and chemical properties .
未来方向
属性
IUPAC Name |
4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(2,2-dimethoxyethyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O5/c1-10-16(18(25-30-10)17-12(21)5-4-6-13(17)22)19(26)11-7-14(23-8-11)20(27)24-9-15(28-2)29-3/h4-8,15,23H,9H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGKDJWQALIMRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)C3=CNC(=C3)C(=O)NCC(OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。